
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone, also known as HDMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a derivative of isoindolinone and has been found to exhibit a range of biochemical and physiological effects making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone is not yet fully understood. However, several studies have suggested that the compound may exert its biological effects by modulating various signaling pathways in the body. 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators in the body. The compound has also been reported to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Efectos Bioquímicos Y Fisiológicos
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been found to exhibit a range of biochemical and physiological effects. The compound has been reported to have anti-inflammatory, anti-cancer, and neuroprotective effects. 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, the compound has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone for lab experiments is its potential to modulate various biological pathways, making it a promising candidate for further research. However, the limitations of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone include its relatively low solubility in water, which may limit its use in certain experiments. Additionally, the compound has not yet been extensively studied in human clinical trials, and further research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone. One potential area of research is the development of novel 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone and its potential applications in the treatment of various diseases. Finally, the potential use of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone as a therapeutic agent in human clinical trials should be explored further.
Métodos De Síntesis
The synthesis of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone involves the reaction of 3-phenyl-2-propenal with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to produce 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone. The synthesis of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been reported in several studies, and the yield of the compound can be optimized by varying the reaction conditions.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
3-hydroxy-3-phenyl-2-propylisoindol-1-one |
InChI |
InChI=1S/C17H17NO2/c1-2-12-18-16(19)14-10-6-7-11-15(14)17(18,20)13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3 |
Clave InChI |
LWFZCJMPZMPKNL-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
SMILES canónico |
CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



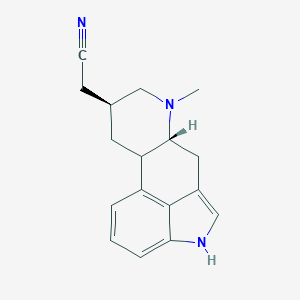
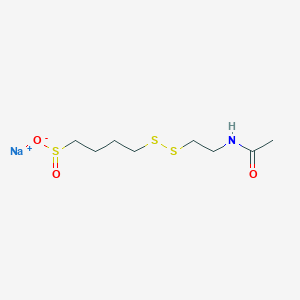
![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
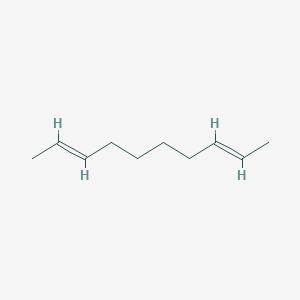
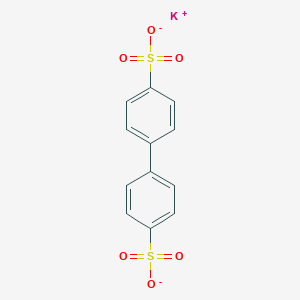
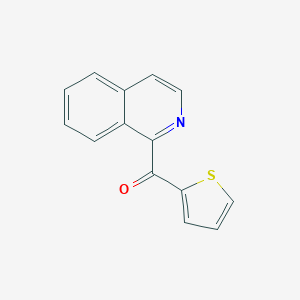

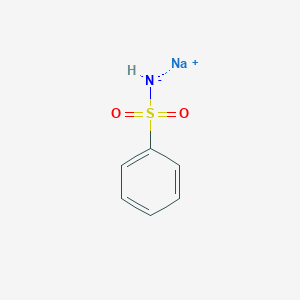
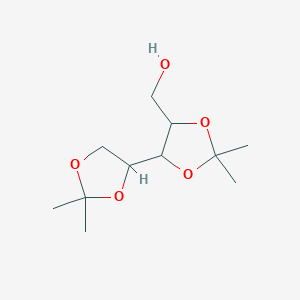




![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)